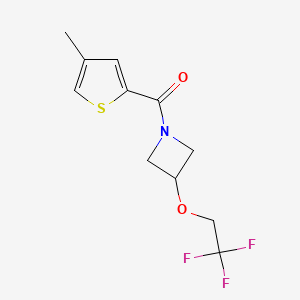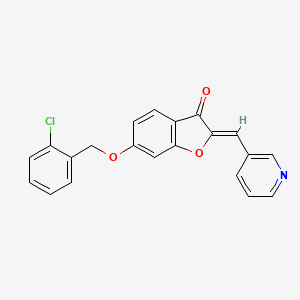![molecular formula C21H22FN3O3 B2804508 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1795298-06-4](/img/structure/B2804508.png)
3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Amide Formation: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.
Furan-2-yl Methylation: The furan-2-yl group is introduced through a Friedel-Crafts alkylation reaction.
Oxan-4-yl Substitution: The oxan-4-yl group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the furan and pyrazole rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May bind to specific receptors in biological systems, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use as a therapeutic agent for various diseases.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by mimicking or inhibiting the natural substrates of these targets, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the 4-fluorophenyl group in 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(oxan-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-24-20(13-19(23-24)15-4-6-16(22)7-5-15)21(26)25(14-18-3-2-10-28-18)17-8-11-27-12-9-17/h2-7,10,13,17H,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQNZHUHKVPHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CC3=CC=CO3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-({[(4-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2804427.png)




![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)

![tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B2804435.png)
![N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2804437.png)




![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)
